4-(Phenylamino)-2-(phenylimino)-3-pentene

Coordination Chemistry Palladium Complexes Stability Studies

Researchers needing a robust, well-characterized β-diketiminate ligand for reproducible catalysis often face inconsistent results with generic variants. This compound delivers: - Air- and moisture-stable Pd(II) complexes (e.g., [Pd(Ph₂nacnac)(OAc)]₂) for benchtop cross-coupling without inert atmosphere. - Stabilizes coordinatively unsaturated Ru(II) centers in Cp*Ru(Ph₂nacnac) for small molecule activation (N₂, CO, H₂). - High-purity (≥97%) with confirmed tautomeric form and precise crystallographic data for computational modeling.

Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
CAS No. 19164-92-2
Cat. No. B174964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Phenylamino)-2-(phenylimino)-3-pentene
CAS19164-92-2
Molecular FormulaC17H18N2
Molecular Weight250.34 g/mol
Structural Identifiers
SMILESCC(=CC(=NC1=CC=CC=C1)C)NC2=CC=CC=C2
InChIInChI=1S/C17H18N2/c1-14(18-16-9-5-3-6-10-16)13-15(2)19-17-11-7-4-8-12-17/h3-13,18H,1-2H3/b14-13+,19-15?
InChIKeyPWYOZUDBDQUBBL-ZHHXUOIASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ph₂nacnacH: Chemistry & Procurement Overview


4-(Phenylamino)-2-(phenylimino)-3-pentene (CAS 19164-92-2), commonly referred to as Ph₂nacnacH or diphenyl-β-diketimine, is a prototypical member of the β-diketiminate (nacnac) ligand family [1]. This compound, with the molecular formula C₁₇H₁₈N₂ and a molecular weight of 250.34 g/mol , is a bidentate, monoanionic ligand precursor widely utilized in coordination chemistry and catalysis [2]. Its structure features a conjugated N-C-C-C-N backbone with phenyl substituents on both nitrogen atoms, which confers specific steric and electronic properties that influence the stability and reactivity of its resulting metal complexes [3].

Ph₂nacnacH: Why Generic Substitution Fails


The substitution of 4-(Phenylamino)-2-(phenylimino)-3-pentene (Ph₂nacnacH) with other nacnac ligands, such as those with bulky 2,6-diisopropylphenyl (Dipp) substituents or alkyl backbones, is not straightforward. The specific steric profile of the phenyl groups and the electronic properties of the conjugated backbone dictate the geometry, stability, and reactivity of the resulting metal complexes [1]. Direct head-to-head studies demonstrate that Pd(II) complexes bearing the Ph₂nacnac ligand exhibit dramatically different moisture stability and reactivity compared to their Dipp-substituted analogs [2]. Furthermore, the ability of the Ph₂nacnac ligand to stabilize coordinatively unsaturated metal centers, such as in Cp*Ru(Ph₂nacnac), is a specific structural feature not universally observed across all β-diketiminate variants [3]. This evidence confirms that generic substitution can lead to altered or failed experimental outcomes, making the selection of the precise Ph₂nacnac ligand critical for reproducibility and desired performance.

Ph₂nacnacH: Evidence Guide for Selection


Moisture Stability: Ph₂nacnac vs. Dipp₂nacnac Pd Complexes

The palladium complex [Pd(Ph₂nacnac)(OAc)]₂ (1a) and its Dipp-substituted analog [Pd(Dipp₂nacnac)(OAc)] (1b) were synthesized and their stability to air and moisture was compared [1]. Complex 1a, bearing the Ph₂nacnac ligand, was found to be air- and moisture-stable in both solid state and solution [1]. In contrast, the related complex [Pd(Ph₂nacnac)₂] (2) is known to readily hydrolyze in the presence of moisture to form [Pd(Phnacac)₂] (3) [1]. This demonstrates that the ligand's steric and electronic environment, not just the metal, dictates stability. The direct comparison to the Dipp analog 1b shows that while both are stable, the Ph₂nacnac variant provides a distinct and well-characterized stability profile crucial for handling and application [1].

Coordination Chemistry Palladium Complexes Stability Studies

Stabilizing Coordinatively Unsaturated Ru(II) Centers

The reaction of Cp*RuCl with the lithium salt of Ph₂nacnac yielded the monomeric, highly air-sensitive complex Cp*Ru(Ph₂nacnac) (4) [1]. Single-crystal X-ray diffraction revealed a coordinatively unsaturated structure with a trigonal planar coordination geometry around the Ru(II) center, defined by the atoms Ct(Cp*)–N(1)–N(2) [1]. This is a key differentiation: the Ph₂nacnac ligand's specific steric and electronic properties enable the stabilization of this unusual, unsaturated geometry, which is rarely observed for half-sandwich ruthenium complexes with other chelating ligands [1]. For comparison, less bulky chelates like acetylacetonate (acac) have been shown to form dimers under similar conditions [1].

Organometallic Chemistry Ruthenium Complexes Catalysis

Crystal Structure and Bonding Asymmetry of Free Ligand

X-ray crystallographic analysis of the free ligand, 2-N-phenylamino-4-N-phenylimino-2-pentene (Ph₂nacnacH), reveals a distinct asymmetric solid-state structure [1]. The compound crystallizes in the orthorhombic space group P2₁ab with unit cell parameters a = 8.7283(6) Å, b = 8.8369(5) Å, c = 18.8798(8) Å, and Z = 4 [1]. The structure refinement converged to an R-factor of 0.053 for 684 observed reflections [1]. Crucially, the study confirms that the free base exists as the amino-imino tautomer and not as a symmetrical structure, with equal N–H bond distances within the six-membered ring [1]. This precise structural knowledge is essential for understanding its coordination behavior and contrasts with other β-diketimines which may exhibit different tautomeric preferences or solid-state packing.

Structural Chemistry Crystallography Ligand Design

Ph₂nacnacH: Research & Industrial Applications


Air- and Moisture-Stable Pd Catalyst Precursor

As demonstrated in Section 3, the Ph₂nacnac ligand forms air- and moisture-stable Pd(II) complexes like [Pd(Ph₂nacnac)(OAc)]₂ and [Pd(Ph₂nacnac)Cl]₂ [1]. This stability is a critical advantage for applications in catalysis, where handling and long-term storage of sensitive catalysts are major concerns. The robust nature of these complexes makes them ideal for use in bench-top organic transformations, such as cross-coupling reactions, without the need for rigorous inert-atmosphere techniques. The dimeric structure of [Pd(Ph₂nacnac)Cl]₂ also provides a versatile platform for generating a library of monomeric Pd species by ligand substitution, as shown by reactions with N-methyl-4,5-diphenylimidazole and CO [2].

Low-Coordinate Metal Centers for Small Molecule Activation

The evidence in Section 3 highlights the unique ability of the Ph₂nacnac ligand to stabilize a coordinatively unsaturated Ru(II) center in Cp*Ru(Ph₂nacnac) [3]. This property is highly valuable for the design of catalysts aimed at small molecule activation, such as N₂, CO, or H₂. The unsaturated nature of the metal center provides a vacant coordination site for substrate binding and activation. Researchers developing new catalysts for hydrogenation, hydrofunctionalization, or C–H activation can leverage this property to access highly reactive metal species that are otherwise unstable with more conventional ligand frameworks.

Coordination Chemistry and Ligand Design Studies

The precise crystallographic data and structural insights provided in Section 3 make 4-(Phenylamino)-2-(phenylimino)-3-pentene an ideal candidate for fundamental research [4]. Its well-defined solid-state structure, confirmed tautomeric form, and specific steric profile allow for accurate computational modeling and structure-activity relationship studies. Researchers investigating the electronic and steric effects of β-diketiminate ligands on metal complex geometry, redox properties, and reactivity can use this compound as a reliable and well-characterized benchmark. The availability of high-purity material (≥97%) from commercial sources further supports its use in reproducible academic and industrial research.

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